N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide
Description
Chemical Structure and Properties N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide (CAS: 333445-77-5, 1346617-18-2) is a synthetic hydroxyquinoline derivative with a molecular formula of C₂₂H₂₄ClN₃O₂ and a molecular weight of 397.90 g/mol . The compound features a 5-chloro-8-hydroxyquinolin-7-yl core linked via a benzhydryl bridge to a 4-(dimethylamino)phenyl group and a 2-methylpropanamide moiety.
Synonyms and Applications The compound is recognized under multiple identifiers, including TCMDC-123643, CHEMBL530654, and BAS 02169250, suggesting its exploration in drug discovery and chemical biology contexts . Hydroxyquinoline derivatives are historically noted for antimicrobial and metal-chelating properties, though specific biological data for this compound remain undisclosed in the provided evidence.
Properties
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-13(2)22(28)25-19(14-7-9-15(10-8-14)26(3)4)17-12-18(23)16-6-5-11-24-20(16)21(17)27/h5-13,19,27H,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZKXYZKZSGQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=C(C=C1)N(C)C)C2=CC(=C3C=CC=NC3=C2O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Implications
Analog 1: CBA-1 (N-((5-Chloro-8-hydroxyquinolin-7-yl)(4-(diethylamino)phenyl)-methyl)butyramide)
- Key Differences: Amine Substituent: Diethylamino (-N(C₂H₅)₂) vs. dimethylamino (-N(CH₃)₂) in the target compound. Amide Chain: Butyramide (linear C₄) vs. 2-methylpropanamide (branched C₄).
- The linear butyramide may alter steric hindrance and hydrogen-bonding capacity relative to the branched 2-methylpropanamide .
Analog 2: N-[(8-Hydroxyquinolin-7-yl)-phenylmethyl]-2-methylpropanamide (CAS 332173-87-2)
- Key Differences: Quinoline Substituent: Lacks the 5-chloro group. Aromatic Group: Simple phenyl vs. 4-(dimethylamino)phenyl.
- The phenyl group lacks the electron-donating dimethylamino moiety, altering electronic properties and solubility .
Physicochemical Properties
*Calculated based on structural similarity to the target compound.
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